4-{[(4E)-2-(3-CHLORO-1-BENZOTHIOPHEN-2-YL)-1-(4-ETHOXYPHENYL)-5-OXO-4,5-DIHYDRO-1H-IMIDAZOL-4-YLIDENE]METHYL}BENZOIC ACID
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Overview
Description
4-{[(4E)-2-(3-CHLORO-1-BENZOTHIOPHEN-2-YL)-1-(4-ETHOXYPHENYL)-5-OXO-4,5-DIHYDRO-1H-IMIDAZOL-4-YLIDENE]METHYL}BENZOIC ACID is a complex organic compound that features a unique structure combining a benzothiophene moiety, an imidazole ring, and a benzoic acid group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-{[(4E)-2-(3-CHLORO-1-BENZOTHIOPHEN-2-YL)-1-(4-ETHOXYPHENYL)-5-OXO-4,5-DIHYDRO-1H-IMIDAZOL-4-YLIDENE]METHYL}BENZOIC ACID typically involves multi-step organic reactions. The process begins with the preparation of the benzothiophene and imidazole intermediates, followed by their coupling under specific conditions to form the final product. Common reagents used in these reactions include chlorinating agents, ethoxyphenyl derivatives, and various catalysts to facilitate the formation of the imidazole ring.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and recycling of solvents and reagents.
Chemical Reactions Analysis
Types of Reactions
4-{[(4E)-2-(3-CHLORO-1-BENZOTHIOPHEN-2-YL)-1-(4-ETHOXYPHENYL)-5-OXO-4,5-DIHYDRO-1H-IMIDAZOL-4-YLIDENE]METHYL}BENZOIC ACID can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially modifying its reactivity and properties.
Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, specific solvents, and catalysts to ensure the desired transformation.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield a carboxylic acid derivative, while reduction could produce an alcohol or amine. Substitution reactions could introduce new functional groups, such as halogens or alkyl chains.
Scientific Research Applications
Chemistry: The compound can be used as a building block for the synthesis of more complex molecules, serving as a versatile intermediate in organic synthesis.
Biology: Its unique structure may allow it to interact with biological targets, making it a candidate for drug discovery and development.
Medicine: The compound could be investigated for its potential therapeutic effects, such as anti-inflammatory, anticancer, or antimicrobial activities.
Industry: It may find applications in the development of new materials, such as polymers or coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of 4-{[(4E)-2-(3-CHLORO-1-BENZOTHIOPHEN-2-YL)-1-(4-ETHOXYPHENYL)-5-OXO-4,5-DIHYDRO-1H-IMIDAZOL-4-YLIDENE]METHYL}BENZOIC ACID would depend on its specific application. In a biological context, the compound may interact with molecular targets such as enzymes, receptors, or DNA, modulating their activity and leading to a therapeutic effect. The exact pathways involved would require detailed biochemical studies to elucidate.
Comparison with Similar Compounds
Similar Compounds
Similar compounds to 4-{[(4E)-2-(3-CHLORO-1-BENZOTHIOPHEN-2-YL)-1-(4-ETHOXYPHENYL)-5-OXO-4,5-DIHYDRO-1H-IMIDAZOL-4-YLIDENE]METHYL}BENZOIC ACID include other benzothiophene derivatives, imidazole-based compounds, and benzoic acid derivatives.
Uniqueness
What sets this compound apart is its unique combination of structural elements, which may confer distinct chemical and biological properties. For example, the presence of the benzothiophene moiety could enhance its ability to interact with certain biological targets, while the imidazole ring might contribute to its stability and reactivity.
Properties
Molecular Formula |
C27H19ClN2O4S |
---|---|
Molecular Weight |
503g/mol |
IUPAC Name |
4-[(E)-[2-(3-chloro-1-benzothiophen-2-yl)-1-(4-ethoxyphenyl)-5-oxoimidazol-4-ylidene]methyl]benzoic acid |
InChI |
InChI=1S/C27H19ClN2O4S/c1-2-34-19-13-11-18(12-14-19)30-25(24-23(28)20-5-3-4-6-22(20)35-24)29-21(26(30)31)15-16-7-9-17(10-8-16)27(32)33/h3-15H,2H2,1H3,(H,32,33)/b21-15+ |
InChI Key |
NCJRDEIGMHENFS-RCCKNPSSSA-N |
SMILES |
CCOC1=CC=C(C=C1)N2C(=NC(=CC3=CC=C(C=C3)C(=O)O)C2=O)C4=C(C5=CC=CC=C5S4)Cl |
Isomeric SMILES |
CCOC1=CC=C(C=C1)N2C(=N/C(=C/C3=CC=C(C=C3)C(=O)O)/C2=O)C4=C(C5=CC=CC=C5S4)Cl |
Canonical SMILES |
CCOC1=CC=C(C=C1)N2C(=NC(=CC3=CC=C(C=C3)C(=O)O)C2=O)C4=C(C5=CC=CC=C5S4)Cl |
Origin of Product |
United States |
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